molecular formula C11H19NO3 B177429 tert-Butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate CAS No. 170491-62-0

tert-Butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate

Cat. No.: B177429
CAS No.: 170491-62-0
M. Wt: 213.27 g/mol
InChI Key: DCUJWFJDQRXQBK-UHFFFAOYSA-N
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Description

tert-Butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate: is an organic compound that belongs to the class of pyrrolidines. It is characterized by a pyrrolidine ring substituted with a tert-butyl ester group and a 2-oxoethyl group. This compound is often used as an intermediate in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine with tert-butyl chloroformate and 2-oxoethyl bromide. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives of the original compound .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It is also employed in the synthesis of biologically active molecules that can be used as probes or inhibitors in biochemical assays .

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is used in the development of new drugs targeting specific enzymes or receptors involved in various diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the formulation of certain polymers and coatings.

Comparison with Similar Compounds

  • tert-Butyl 3-(2-oxoethyl)pyrrolidine-1-carboxylate
  • tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate
  • tert-Butyl 2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate

Comparison: Compared to similar compounds, tert-Butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate is unique due to its specific substitution pattern on the pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable intermediate in various synthetic and research applications .

Biological Activity

tert-Butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its unique structural characteristics that may confer various biological activities. This article delves into the biological activity of this compound, exploring its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a pyrrolidine ring, a tert-butyl group, and a carboxylate moiety. The presence of these functional groups enhances lipophilicity and solubility, which are critical for biological interactions. The pyrrolidine ring is known for its occurrence in many natural products and pharmaceuticals, contributing to the compound's potential biological efficacy.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : The compound may interact with various biological receptors, influencing signaling pathways involved in cell proliferation and apoptosis.
  • Enzyme Inhibition : It has been shown to act as an inhibitor for certain enzymes, which can disrupt metabolic pathways in target cells.
  • Cytotoxicity : Notably, studies indicate that this compound exhibits selective cytotoxicity towards cancer cells, potentially through mechanisms involving nutrient transporter downregulation and apoptosis induction .

Biological Activities

Research has documented several biological activities associated with this compound:

  • Anticancer Activity : The compound has demonstrated significant antiproliferative effects against various cancer cell lines. For instance, it has been observed to induce apoptosis in human myeloid leukemia cells, evidenced by increased caspase-3 activation .
  • Antimicrobial Properties : Similar compounds containing pyrrolidine structures have shown antibacterial and antifungal activities, suggesting that this compound may possess comparable properties .
  • Neuroprotective Effects : Some studies suggest potential neuroprotective roles, particularly in models of neurodegenerative diseases where pyrrolidine derivatives have been explored for their ability to modulate neurotransmitter systems .

Research Findings

A summary of key research findings regarding the biological activity of this compound is presented in the table below:

StudyBiological ActivityKey Findings
AnticancerInduced apoptosis in leukemia cells; IC50 values suggest potent cytotoxicity at low concentrations.
Enzyme InhibitionInhibited specific enzymes involved in metabolic pathways; implications for cancer metabolism.
AntimicrobialExhibited activity against bacterial strains; structural analogs showed enhanced efficacy.
NeuroprotectiveModulated neurotransmitter levels; potential for treatment in neurodegenerative conditions.

Case Studies

Several case studies highlight the therapeutic potential of compounds related to this compound:

  • Case Study 1 : A study investigated the effects of a related pyrrolidine derivative on human cancer cell lines, demonstrating significant reductions in cell viability and alterations in apoptotic markers.
  • Case Study 2 : Research on enzyme inhibition revealed that certain derivatives could effectively downregulate nutrient transporters in cancer cells, leading to reduced proliferation rates.

Properties

IUPAC Name

tert-butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-7-4-5-9(12)6-8-13/h8-9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCUJWFJDQRXQBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50618775
Record name tert-Butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50618775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170491-62-0
Record name 1,1-Dimethylethyl 2-(2-oxoethyl)-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170491-62-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50618775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate
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tert-Butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate
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